![molecular formula C12H15ClF3NO B1441764 3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride CAS No. 1219982-06-5](/img/structure/B1441764.png)
3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride
Overview
Description
3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C12H15ClF3NO and its molecular weight is 281.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Development
One significant application of compounds with trifluoromethyl groups, like 3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride, is in the development of polymers. A study by Shockravi et al. (2009) explored the synthesis of organic-soluble polyamide-imides (PAIs) using a CF3-containing diamine. These polymers exhibited excellent thermal stability, outstanding solubility in polar aprotic solvents, and good optical properties, highlighting the trifluoromethyl group's contribution to these characteristics (Shockravi et al., 2009).
Synthesis of Fluorinated Derivatives
In the realm of organic chemistry, the manipulation of fluorinated compounds like this compound is crucial. Kuznecovs et al. (2020) demonstrated this by synthesizing a fluorinated derivative of a sigma-1 receptor modulator. This synthesis involved ozonation and catalytic hydrogenation processes, showcasing the versatility of trifluoromethyl-containing compounds in synthesizing structurally complex molecules (Kuznecovs et al., 2020).
Organic Synthesis and Catalysis
The trifluoromethyl group is known for its ability to enhance the reactivity of organic molecules. This property is exploited in the synthesis of various organic compounds. For example, research by Li et al. (2012) synthesized fulleropyrrolidines containing a trifluoromethyl group, exhibiting promising optical and electrochemical properties. This suggests potential applications in photovoltaic materials and other electronic applications (Li et al., 2012).
Mechanism of Action
Target of Action
It’s known that compounds with a trifluoromethyl group often interact with various receptors and enzymes in the body .
Mode of Action
Trifluoromethyl-containing compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to influence a variety of biochemical pathways, often resulting in downstream effects .
Pharmacokinetics
The trifluoromethyl group is known to influence the pharmacokinetic properties of compounds, often improving their bioavailability .
Result of Action
Trifluoromethyl-containing compounds are known to have a variety of effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can influence the action of many compounds .
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenoxy]methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-2-1-3-11(6-10)17-8-9-4-5-16-7-9;/h1-3,6,9,16H,4-5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSYXPSSXZFKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=CC(=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


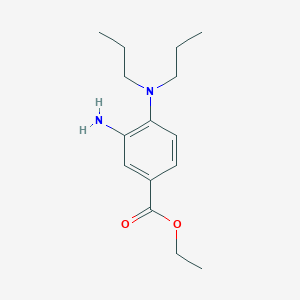
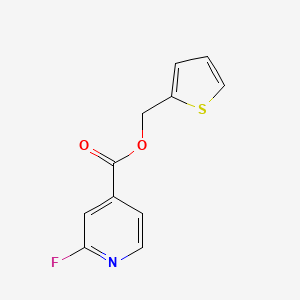
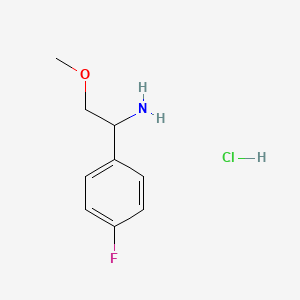
![Ethyl 3-amino-4-[butyl(methyl)amino]benzoate](/img/structure/B1441688.png)
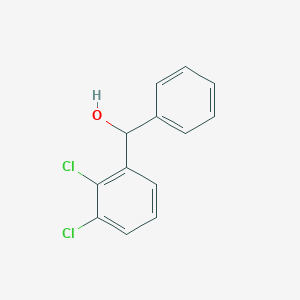
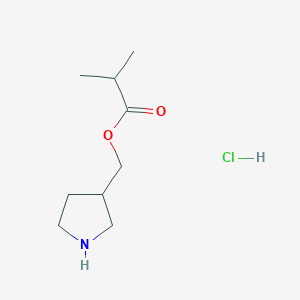
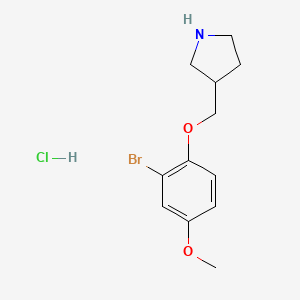
![2-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441694.png)
![3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441696.png)
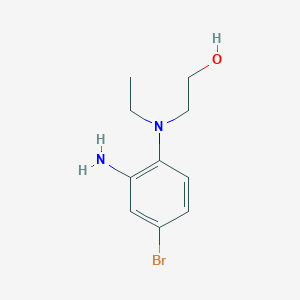
![[5-(Pyrrolidin-1-ylsulfonyl)-2-furyl]methylamine hydrochloride](/img/structure/B1441700.png)
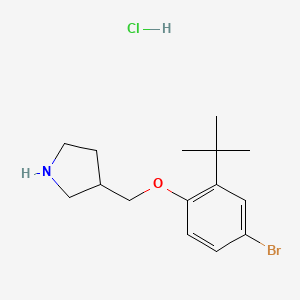
![4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441702.png)
![4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441703.png)
